1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
Description
Molecular Formula: C₁₄H₈F₃N₃OS
Molecular Weight: 323.292 g/mol
Structure: This compound features a pyrimidine core substituted at the 4-position with a thiophene (2-thienyl) group and at the 6-position with a trifluoromethyl (-CF₃) group. The pyrimidine is linked to a pyrrole ring bearing a carbaldehyde (-CHO) functional group at the 2-position .
Properties
IUPAC Name |
1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-7-10(11-4-2-6-22-11)18-13(19-12)20-5-1-3-9(20)8-21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGQZLBAZZPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde finds applications in multiple scientific fields:
Chemistry
As a building block for synthesizing more complex heterocyclic compounds, contributing to the development of new materials with unique properties.
Biology
Potential use as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine
Investigated for its pharmacological properties, including potential activity against certain diseases by interacting with biological targets.
Industry
Applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism
The compound acts by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering the molecular environment.
Molecular Targets and Pathways
The specific targets are often proteins involved in key biological processes, with pathways affected including signal transduction, metabolic processes, or genetic regulation.
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The -CF₃ and carbaldehyde groups make the target compound a candidate for antiviral or anticancer lead optimization, leveraging its balance of hydrophobicity and reactivity .
- Materials Science: Structural rigidity and π-conjugation suggest utility in organic electronics, though analogues with extended conjugation (e.g., propenone derivative) may perform better .
Biological Activity
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde (CAS: 860788-75-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant properties, neuroprotective effects, and potential applications in cancer therapy.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrole derivatives, including the compound . Research indicated that these derivatives can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | Not specified | Scavenging of reactive oxygen species (ROS) |
Neuroprotective Effects
The compound has shown promising results in neuroprotection against neurotoxic agents. In a study involving PC12 cells exposed to 6-hydroxydopamine (6-OHDA), pre-treatment with pyrrole derivatives demonstrated a significant reduction in apoptosis and lipid peroxidation, suggesting a protective effect against oxidative stress-induced neuronal damage .
Key Findings :
- Inhibition of Apoptosis : Compounds similar to this compound inhibited apoptosis by modulating the COX-2/PGE2 pathway.
- Cell Viability : Enhanced cell viability was observed in treated cells compared to controls subjected to oxidative stress.
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of pyrrole derivatives against 6-OHDA-induced toxicity.
- Methods : PC12 cells were pre-treated with various pyrrole compounds before exposure to 6-OHDA.
- Results : Significant reduction in apoptotic markers and improved cell viability were noted, indicating effective neuroprotection.
-
Antioxidant Study :
- Objective : To assess the antioxidant capacity of pyrrole derivatives.
- Methods : Various assays including DPPH radical scavenging and lipid peroxidation assays were conducted.
- Results : The compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Preparation Methods
Synthetic Strategies and Methodologies
Vilsmeier-Haack Formylation of Pyrrole
The pyrrole-2-carbaldehyde moiety is typically synthesized via the Vilsmeier-Haack reaction , a well-established method for introducing formyl groups onto aromatic and heteroaromatic systems.
Procedure :
- Reagent Preparation : A Vilsmeier-Haack complex is generated by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
- Formylation : Pyrrole is treated with the pre-formed Vilsmeier-Haack reagent at 0–5°C, followed by gradual warming to room temperature.
- Work-Up : The reaction is quenched with ice-cold water, neutralized with NaOH, and extracted with dichloromethane.
Key Data :
Synthesis of the Pyrimidine Core
The pyrimidine ring is constructed with substituents at positions 4 (thienyl) and 6 (trifluoromethyl).
Thienyl Substitution at Position 4
A Suzuki-Miyaura cross-coupling reaction is employed to introduce the thienyl group:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Conditions : Aryl halide (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) reacts with 2-thienylboronic acid in a mixture of dioxane/H₂O (3:1) at 80°C.
- Yield : 70–78%.
Trifluoromethylation at Position 6
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using CF₃SiMe₃ or CF₃Cu:
Coupling of Pyrrole-2-Carbaldehyde and Pyrimidine
The final step involves coupling the pyrrole-2-carbaldehyde with the functionalized pyrimidine.
Buchwald-Hartwig Amination
A palladium-catalyzed C–N coupling connects the pyrrole nitrogen to the pyrimidine:
Nucleophilic Aromatic Substitution
Alternative method using a halogenated pyrimidine and pyrrole anion:
Optimization and Comparative Analysis
Catalyst Systems for Cross-Coupling
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 97 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 68 | 96 |
| Nucleophilic Substitution | NaH | 62 | 94 |
Q & A
Q. What are the established synthetic routes for 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:
Pyrimidine Core Formation : Suzuki-Miyaura coupling to introduce the thienyl group to a halogenated pyrimidine precursor (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) under Pd catalysis .
Pyrrole Functionalization : Formylation of the pyrrole ring using Vilsmeier-Haack conditions (POCl₃/DMF) to install the carbaldehyde group .
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) are used to:
Optimize Geometry : Compare computed bond lengths/angles with crystallographic data .
Analyze Frontier Orbitals : Predict electrophilic/nucleophilic sites. The carbaldehyde group (LUMO ≈ -1.5 eV) is reactive toward nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
